N(6)-2-(4-amino-3-iodophenyl)ethyladenosine
N(6)-2-(4-amino-3-iodophenyl)ethyladenosine
Brand Name:
Vulcanchem
CAS No.:
105834-00-2
VCID:
VC0020874
InChI:
InChI=1S/C18H21IN6O4/c19-10-5-9(1-2-11(10)20)3-4-21-16-13-17(23-7-22-16)25(8-24-13)18-15(28)14(27)12(6-26)29-18/h1-2,5,7-8,12,14-15,18,26-28H,3-4,6,20H2,(H,21,22,23)/t12-,14-,15-,18+/m1/s1
SMILES:
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N
Molecular Formula:
C18H21IN6O4
Molecular Weight:
512.3 g/mol
N(6)-2-(4-amino-3-iodophenyl)ethyladenosine
CAS No.: 105834-00-2
Main Products
VCID: VC0020874
Molecular Formula: C18H21IN6O4
Molecular Weight: 512.3 g/mol
CAS No. | 105834-00-2 |
---|---|
Product Name | N(6)-2-(4-amino-3-iodophenyl)ethyladenosine |
Molecular Formula | C18H21IN6O4 |
Molecular Weight | 512.3 g/mol |
IUPAC Name | (2S,3R,4S,5R)-2-[6-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C18H21IN6O4/c19-10-5-9(1-2-11(10)20)3-4-21-16-13-17(23-7-22-16)25(8-24-13)18-15(28)14(27)12(6-26)29-18/h1-2,5,7-8,12,14-15,18,26-28H,3-4,6,20H2,(H,21,22,23)/t12-,14-,15-,18+/m1/s1 |
Standard InChIKey | MPIIQNVLVJWSSQ-DRRHNWJESA-N |
Isomeric SMILES | C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |
SMILES | C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
Canonical SMILES | C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
Synonyms | N(6)-2-(4-amino-3-iodophenyl)ethyladenosine NAMPEA |
PubChem Compound | 129132 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume